6-Bromo-4-(bromomethyl)quinoline
Description
6-Bromo-4-(bromomethyl)quinoline is a halogenated quinoline derivative featuring a bromine atom at the 6-position and a bromomethyl group (-CH₂Br) at the 4-position of the quinoline scaffold. For instance, 6-bromo-4-chloroquinoline (a common intermediate) undergoes nucleophilic substitution reactions with amines or other nucleophiles to yield 4-substituted derivatives . Replacing the 4-chloro group with a bromomethyl moiety likely involves alkylation or bromomethylation agents (e.g., dibromoisocyanuric acid for bromination ). The bromomethyl group enhances reactivity, making this compound a versatile intermediate for further functionalization, such as Suzuki-Miyaura cross-coupling or amidation reactions .
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
6-bromo-4-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-13-10-2-1-8(12)5-9(7)10/h1-5H,6H2 |
InChI Key |
VCQVVZUSWAOMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the reaction of quinolin-4-ol with phosphorus tribromide in dry dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields 4-bromoquinoline, which can then be further brominated to obtain 6-Bromo-4-(bromomethyl)quinoline.
Industrial Production Methods: Industrial production of 6-Bromo-4-(bromomethyl)quinoline may involve similar bromination reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
- Substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-4-(bromomethyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(bromomethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Bromomethyl vs. Methyl/Chloro: The bromomethyl group in 6-Bromo-4-(bromomethyl)quinoline increases molecular weight (~296.88 g/mol) compared to 6-Bromo-4-methylquinoline (222.085 g/mol) . The -CH₂Br group is more reactive than -CH₃ or -Cl, enabling nucleophilic displacement or radical reactions .
- Electron Effects: Nitro (4-Bromo-6-nitroquinoline) and trifluoromethyl (6-Bromo-4-hydroxy-2-CF₃-quinoline) groups introduce electron-withdrawing effects, altering electronic density for targeted substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
